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Compound of Interest

Compound Name: tert-Butyl thiophen-3-ylcarbamate

Cat. No.: B092140 Get Quote

An In-Depth Technical Guide to tert-Butyl thiophen-3-ylcarbamate (CAS: 19228-91-2): A Key

Intermediate in Modern Synthesis

Abstract & Strategic Overview
tert-Butyl thiophen-3-ylcarbamate, also widely known as N-Boc-3-aminothiophene, is a

pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic

synthesis. Its structure elegantly combines a thiophene core—a privileged scaffold in numerous

pharmaceuticals—with a tert-butyloxycarbonyl (Boc) protected amine. This strategic

combination allows for the selective functionalization of the thiophene ring via electrophilic

substitution or metal-catalyzed cross-coupling reactions while the nucleophilic amine remains

masked. The acid-labile nature of the Boc group permits its clean and efficient removal at a

later synthetic stage, unmasking the amine for subsequent elaboration, such as amide bond

formation or reductive amination. This guide provides an in-depth examination of its synthesis,

characterization, reactivity, and strategic application, offering researchers and drug

development professionals the technical insights required to effectively leverage this versatile

intermediate in their synthetic campaigns.

Physicochemical and Structural Properties
tert-Butyl thiophen-3-ylcarbamate is a stable, crystalline solid at room temperature. The

molecule's key features are the electron-rich thiophene ring and the sterically bulky, acid-

sensitive Boc protecting group. These characteristics define its solubility, reactivity, and

handling requirements.
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Property Value Source(s)

CAS Number 19228-91-2 [1][2][3][4]

Molecular Formula C₉H₁₃NO₂S [1][5][6]

Molecular Weight 199.27 g/mol [1][3][5]

Appearance
White to yellow or tan

powder/crystals
[7]

Melting Point 135-140 °C [7]

Boiling Point 238.1 °C at 760 mmHg [1][7]

Density 1.186 g/cm³ [1]

Solubility

Soluble in many organic

solvents such as DCM, THF,

and DMSO.

Inferred from common

synthetic procedures.

SMILES
CC(C)

(C)OC(=O)NC1=CSC=C1
[3][4][5]

InChI Key
PRWYQCYSADTIBZ-

UHFFFAOYSA-N
[4][6]

Synthesis and Purification
The most direct and widely adopted method for the synthesis of tert-Butyl thiophen-3-
ylcarbamate is the reaction of 3-aminothiophene with di-tert-butyl dicarbonate (Boc₂O). This

reaction provides a high yield of the desired product with good purity.

Recommended Synthetic Protocol
This protocol describes a standard laboratory-scale synthesis.

Materials:

3-Aminothiophene

Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add 3-aminothiophene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M

concentration).

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice

bath. The base is crucial to neutralize the acidic byproduct (t-BuOH and CO₂) and drive the

reaction to completion.

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous

DCM and add it dropwise to the cooled reaction mixture over 30 minutes using an addition

funnel. Maintaining a low temperature helps to control the exothermicity of the reaction.

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

amine is consumed.

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the

mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x),

water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic species.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can typically be purified by recrystallization from a

suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on

silica gel to yield the final product as a white to off-white solid.

Purification and Characterization Workflow
The logical flow from a completed reaction to a pure, verified compound is critical for ensuring

the quality of this key intermediate.
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Purification Workflow

Characterization

Crude Reaction Mixture

Aqueous Workup
(NaHCO₃, Brine)

Quench & Extract

Dry Organic Layer
(Na₂SO₄ / MgSO₄)

Concentrate in vacuo

Purification
(Recrystallization or Chromatography)

Pure Product

¹H & ¹³C NMR Mass Spectrometry IR Spectroscopy

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Standard workflow for purification and characterization.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of tert-Butyl
thiophen-3-ylcarbamate before its use in subsequent synthetic steps.

Technique Expected Characteristics

¹H NMR

A sharp, intense singlet for the 9 protons of the

tert-butyl group at ~1.5 ppm. A broad singlet for

the N-H proton. Three distinct signals in the

aromatic region (typically 6.8-7.5 ppm)

corresponding to the protons on the thiophene

ring.

¹³C NMR

A signal for the quaternary carbon of the t-butyl

group (~80 ppm) and a signal for the methyl

carbons (~28 ppm). A carbonyl carbon signal

(~153 ppm). Signals in the aromatic region

(115-140 ppm) for the four carbons of the

thiophene ring.

IR Spectroscopy

A prominent N-H stretching band around 3300-

3400 cm⁻¹. A strong C=O stretching band for the

carbamate at ~1700-1720 cm⁻¹. C-H stretching

bands just below 3000 cm⁻¹.

Mass Spec (MS)

The expected molecular ion peak [M]⁺ or

adducts such as [M+H]⁺, [M+Na]⁺. For ESI-MS,

[M+H]⁺ would be observed at m/z 200.07.[8]

Purity (HPLC)

A single major peak with >95% purity is typical

for commercially available or properly purified

material.

Chemical Reactivity and Synthetic Utility
The synthetic power of tert-Butyl thiophen-3-ylcarbamate stems from the orthogonal

reactivity of its two key components: the acid-labile Boc group and the versatile thiophene ring.
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The Boc Protecting Group: Stability and Cleavage
The Boc group is renowned for its stability under a wide range of conditions, including basic,

nucleophilic, and many reductive/oxidative environments.[9] This robustness allows for

extensive chemical modifications elsewhere in the molecule. Its primary utility lies in its clean

and efficient removal under acidic conditions.[10][11]

Deprotection Mechanism: The reaction is initiated by protonation of the carbamate carbonyl

oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of

the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl

cation. The cation is then typically deprotonated to form gaseous isobutylene, which, along with

CO₂, is easily removed from the reaction medium.[12]

Boc-Protected Amine Protonated Intermediate
+ H⁺ (e.g., TFA)

Free Amine

Collapse
tert-Butyl Cation

+ CO₂
Isobutylene

- H⁺

Click to download full resolution via product page

Caption: Acid-catalyzed deprotection of the Boc group.

Typical Deprotection Protocol:

Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
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Upon completion, concentrate the solvent and excess TFA in vacuo. The resulting amine salt

can often be used directly or neutralized with a base (e.g., saturated NaHCO₃) and

extracted.

The Thiophene Ring: A Platform for Functionalization
The N-Boc-amino group is an activating, ortho-, para-directing group for electrophilic aromatic

substitution (EAS).[13] In the context of a 3-substituted thiophene, this directs incoming

electrophiles to the C2 and C5 positions. Due to the steric bulk of the Boc group, substitution at

the less hindered C5 position is often favored.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

can selectively install a halogen at the C5 position, providing a handle for subsequent cross-

coupling reactions.

Nitration/Sulfonation: While possible, these strong acid conditions can risk premature

deprotection of the Boc group and require careful optimization.

Friedel-Crafts Reactions: Acylation or alkylation can also be directed to the C5 position.[14]

Furthermore, the thiophene ring is an excellent substrate for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Stille, Heck), particularly after halogenation, enabling the

formation of complex biaryl structures common in drug candidates.[15]

A Strategic Workflow in Drug Discovery
The true value of this reagent is realized in multi-step syntheses where the sequence of

reactions is paramount. The following workflow illustrates its logical use.
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1. Start Material
tert-Butyl thiophen-3-ylcarbamate

2. Ring Functionalization
(e.g., EAS with NBS)

C5-Brominated Intermediate

3. Boc Deprotection
(TFA / DCM)

Free 5-Bromo-3-aminothiophene

4. Amine Elaboration
(e.g., Amide Coupling)

5. Final Target Molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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